molecular formula C10H13I B12798046 5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene CAS No. 6316-17-2

5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene

Cat. No.: B12798046
CAS No.: 6316-17-2
M. Wt: 260.11 g/mol
InChI Key: CHAPJYVONOIHHP-UHFFFAOYSA-N
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Description

5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene is an organic compound characterized by its unique structure, which includes an iodine atom attached to a hexahydro-1H-4,7-methanoindene framework. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene typically involves the iodination of a suitable precursor. One common method is the electrophilic iodination of 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in 5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene derivatives with different functional groups.

    Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the degree of oxidation.

    Reduction: Formation of 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene.

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene is used as a building block for the synthesis of more complex molecules

Properties

CAS No.

6316-17-2

Molecular Formula

C10H13I

Molecular Weight

260.11 g/mol

IUPAC Name

9-iodotricyclo[5.2.1.02,6]dec-3-ene

InChI

InChI=1S/C10H13I/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-10H,2,4-5H2

InChI Key

CHAPJYVONOIHHP-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C3CC2C(C3)I

Origin of Product

United States

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